molecular formula C9H18N2O2 B13110273 (R)-Pyrrolidin-3-yltert-butylcarbamate

(R)-Pyrrolidin-3-yltert-butylcarbamate

Cat. No.: B13110273
M. Wt: 186.25 g/mol
InChI Key: GXAIXHSGBKSPLD-SSDOTTSWSA-N
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Description

®-Pyrrolidin-3-yltert-butylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring attached to a tert-butylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidin-3-yltert-butylcarbamate typically involves the reaction of ®-pyrrolidine-3-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction proceeds through the formation of an intermediate, which is then converted to the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidin-3-yltert-butylcarbamate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidin-3-yltert-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

®-Pyrrolidin-3-yltert-butylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-3-yltert-butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: A precursor in the synthesis of ®-Pyrrolidin-3-yltert-butylcarbamate.

    tert-Butyl carbamate: Another related compound with similar functional groups.

Uniqueness

®-Pyrrolidin-3-yltert-butylcarbamate is unique due to its chiral nature and the presence of both a pyrrolidine ring and a tert-butylcarbamate group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

[(3R)-pyrrolidin-3-yl] N-tert-butylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)11-8(12)13-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1

InChI Key

GXAIXHSGBKSPLD-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)NC(=O)O[C@@H]1CCNC1

Canonical SMILES

CC(C)(C)NC(=O)OC1CCNC1

Origin of Product

United States

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